molecular formula C22H17FN6O4 B2951248 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 1171026-39-3

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide

Cat. No.: B2951248
CAS No.: 1171026-39-3
M. Wt: 448.414
InChI Key: ZATKGYIIIJHYDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a heterocyclic molecule featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 2-fluorobenzyl group at position 5 and an ethyl-linked isoxazole-3-carboxamide moiety bearing a furan-2-yl group at position 5. This structure combines multiple pharmacologically relevant motifs:

  • Pyrazolo[3,4-d]pyrimidine: A bicyclic scaffold known for kinase inhibition and anticancer activity .
  • 2-Fluorobenzyl: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
  • Isoxazole-furan-carboxamide: Contributes to hydrogen bonding and target engagement, as seen in related antimicrobial and anti-inflammatory agents .

Properties

IUPAC Name

N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN6O4/c23-16-5-2-1-4-14(16)12-28-13-25-20-15(22(28)31)11-26-29(20)8-7-24-21(30)17-10-19(33-27-17)18-6-3-9-32-18/h1-6,9-11,13H,7-8,12H2,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATKGYIIIJHYDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=NOC(=C4)C5=CC=CO5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H17FN6O4C_{22}H_{17}FN_{6}O_{4} with a molecular weight of approximately 448.414 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities.

PropertyValue
Molecular FormulaC22H17FN6O4
Molecular Weight448.414 g/mol
CAS Number922083-06-5
Purity≥95%

Research indicates that this compound may function as a kinase inhibitor , selectively targeting specific kinases involved in cell signaling pathways related to cancer and other diseases. Kinase inhibitors are crucial in cancer therapy due to their role in regulating cell proliferation and survival.

Potential Biological Activities

  • Anticancer Activity : The compound has shown promise in inhibiting tumor growth in various cancer cell lines.
  • Anti-inflammatory Properties : It may exhibit anti-inflammatory effects by modulating inflammatory pathways.
  • Antimicrobial Effects : Preliminary studies suggest possible antimicrobial activity against certain pathogens.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds and their derivatives:

  • In Vitro Studies : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibited significant cytotoxicity against human cancer cell lines, suggesting that modifications to the structure can enhance potency .
  • Docking Studies : Computational docking studies have indicated that the compound can effectively bind to target proteins involved in cancer progression, which supports its potential as a therapeutic agent .
  • Synthesis and Evaluation : A study focused on synthesizing various pyrazolo[3,4-d]pyrimidine derivatives found that structural modifications significantly affected their biological activity, highlighting the importance of chemical structure in drug design .

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Investigating specific molecular targets and pathways affected by the compound.
  • Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.

Comparison with Similar Compounds

Key Observations :

Core Structure : The target compound’s pyrazolo[3,4-d]pyrimidine core is less common in the evidence compared to pyrazoline derivatives but shares functional similarities with kinase-targeting agents .

The isoxazole-furan-carboxamide side chain is unique, while carbothioamide () and chromenone () substituents dominate other analogs.

Biological Activity: Chromenone-containing pyrazolo-pyrimidines () show promise in high-throughput assays, whereas carbothioamide pyrazolines () are tested for antimicrobial effects. The target compound’s isoxazole-furan group may confer dual activity .

Physical and Pharmacokinetic Properties

  • Melting Points: Chromenone-containing analogs exhibit higher melting points (~175°C, ) due to rigid aromatic systems, whereas pyrazolines with flexible side chains () lack reported data .
  • Solubility : The furan-isoxazole group may improve aqueous solubility compared to carbothioamide derivatives (), though fluorinated aryl groups could reduce it .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.